molecular formula C16H20Cl2N4O3 B11098327 (3E)-N-(2,4-dichlorophenyl)-3-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-(2,4-dichlorophenyl)-3-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11098327
M. Wt: 387.3 g/mol
InChI Key: YXNYRBVEKCCDCY-UFFVCSGVSA-N
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Description

N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOBUTYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE is a synthetic organic compound. It is characterized by the presence of a dichlorophenyl group, an isobutylamino group, and a hydrazono butanamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOBUTYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.

    Introduction of the Isobutylamino Group: This can be achieved through a nucleophilic substitution reaction where an isobutylamine reacts with an appropriate electrophilic intermediate.

    Formation of the Hydrazono Butanamide Moiety: This involves the reaction of a hydrazine derivative with a butanamide precursor under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or hydrazono groups.

    Reduction: Reduction reactions can occur, especially at the carbonyl groups.

    Substitution: The dichlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: Studied for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOBUTYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and leading to various biological effects. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-(METHYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE
  • N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ETHYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE

Uniqueness

N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOBUTYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE is unique due to the presence of the isobutylamino group, which may confer distinct biological activities compared to its analogs with different substituents.

Properties

Molecular Formula

C16H20Cl2N4O3

Molecular Weight

387.3 g/mol

IUPAC Name

N'-[(E)-[4-(2,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methylpropyl)oxamide

InChI

InChI=1S/C16H20Cl2N4O3/c1-9(2)8-19-15(24)16(25)22-21-10(3)6-14(23)20-13-5-4-11(17)7-12(13)18/h4-5,7,9H,6,8H2,1-3H3,(H,19,24)(H,20,23)(H,22,25)/b21-10+

InChI Key

YXNYRBVEKCCDCY-UFFVCSGVSA-N

Isomeric SMILES

CC(C)CNC(=O)C(=O)N/N=C(\C)/CC(=O)NC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)CNC(=O)C(=O)NN=C(C)CC(=O)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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